molecular formula C28H30N2O6 B2513249 Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 449766-29-4

Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No. B2513249
CAS RN: 449766-29-4
M. Wt: 490.556
InChI Key: XVRIAJIMNLEEEZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including methoxy groups (-OCH3), a carbamoyl group (-CONH2), and a benzoate group (-COOC6H5). It also features a tetrahydroisoquinoline moiety, which is a common structure in many alkaloids .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by various functional group transformations. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroisoquinoline core would likely impart some degree of rigidity to the molecule, while the various oxygen-containing groups could participate in hydrogen bonding and other intermolecular interactions .

Scientific Research Applications

Cyclization Reactions and Chemical Synthesis

One of the key applications of compounds similar to the specified chemical involves cyclization reactions, which are critical in the synthesis of heterocyclic compounds. For instance, the cyclization of certain benzoates under basic conditions leads to the exclusive formation of substituted anilides of hydroxyquinoline sulfonic acids, irrespective of the base's strength (Ukrainets et al., 2014). This process is crucial for the development of various pharmaceuticals and materials.

Synthetic Pathways to Alkaloids and Isoquinolines

Another significant research application involves the synthesis of alkaloids and tetrahydroisoquinoline derivatives. Studies have demonstrated the feasibility of using Bischler–Napieralski cyclization to afford precursors for the synthesis of complex structures like 6-oxoisoaporphine and tetrahydroprotoberberines, highlighting the versatility of these compounds in synthetic organic chemistry (Sobarzo-Sánchez et al., 2010).

Chemical Structure Analysis

Research into the structural analysis of related compounds, such as optically active diaryl tetrahydroisoquinoline derivatives, provides insights into their conformational properties and potential for use as catalysts in stereocontrolled reactions (Naicker et al., 2011). Understanding these molecular structures is essential for designing drugs and materials with specific optical properties.

Novel Synthesis Methods

The development of new synthetic methods is another crucial application. For instance, the novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate showcases innovative approaches to heterocyclic compound synthesis, with potential implications for the pharmaceutical industry (Kovalenko et al., 2019).

Crystallographic and Stereochemical Studies

Crystallographic and stereochemical analyses of related tetrahydroisoquinolines provide deep insights into their molecular geometry and the implications for biological activity and material properties. Such studies are fundamental in drug design and the development of functional materials (Mondeshka et al., 1992).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets to exert its effects. Unfortunately, without more information, it’s impossible to speculate further .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s impossible to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-18-6-5-7-21(14-18)29-28(32)30-13-12-20-15-25(33-2)26(34-3)16-23(20)24(30)17-36-22-10-8-19(9-11-22)27(31)35-4/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRIAJIMNLEEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

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